molecular formula C12H11ClN2O5S B2893423 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione CAS No. 685108-62-7

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione

Cat. No.: B2893423
CAS No.: 685108-62-7
M. Wt: 330.74
InChI Key: KWTOLMPVXVECLY-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolane ring, a nitrophenyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolane Ring: The thiazolane ring is formed through a cyclization reaction involving an appropriate thioamide and an α-halo ketone under basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro substituent is added through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolane derivatives.

Scientific Research Applications

5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-methyl-1,3-thiazolane-2,4-dione
  • 5-[(4-Bromo-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione
  • 5-[(4-Chloro-3-nitrophenyl)(hydroxy)methyl]-3-ethyl-1,3-thiazolane-2,4-dione

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and nitro substituents, along with the thiazolane ring, make it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-chloro-3-nitrophenyl)-hydroxymethyl]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-2-14-11(17)10(21-12(14)18)9(16)6-3-4-7(13)8(5-6)15(19)20/h3-5,9-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTOLMPVXVECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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